8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate
Description
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Properties
Molecular Formula |
C22H28O8 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H28O8/c1-12(2)19(24)28-16-9-13(3)22(26-6)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h10,13,16H,1,7-9,11H2,2-6H3/b17-10+/t13-,16+,21-,22+/m1/s1 |
InChI Key |
YWFWDFNNMSZVOA-JXRWWANWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C |
Canonical SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C |
Origin of Product |
United States |
Foundational & Exploratory
Biosynthesis of Hirsutinolide Sesquiterpenoids: A Technical Guide to Pathway Logic and Engineering
Executive Summary
Hirsutinolides represent a sophisticated subclass of germacranolide sesquiterpene lactones (STLs), distinguished by their high degree of oxygenation and complex macrocyclic rearrangements. Predominantly isolated from the Vernonia (Asteraceae) genus, these compounds exhibit potent inhibition of the STAT3 and NF-
This guide deconstructs the biosynthetic architecture of hirsutinolides. Unlike simple terpenes formed by a single synthase, hirsutinolides are the product of an "assembly line" logic: a conserved upstream terpene cyclization followed by a divergent, multi-step oxidative tailoring cascade. This document provides the mechanistic roadmap, experimental protocols for pathway elucidation, and the bio-engineering strategies required to access these molecules.
Part 1: Structural & Biosynthetic Foundations
The Hirsutinolide Scaffold
Hirsutinolides are defined by a germacranolide skeleton (10-membered ring). Their structural uniqueness arises from specific oxidative modifications, typically including:
-
C8-Lactonization: Unlike costunolide (C12-lactone), many hirsutinolides feature lactonization at C8, or heavy oxygenation at C8 preventing standard lactonization.
-
C13-Functionalization: A critical pharmacophore often bearing acetoxy or alkoxy groups, distinguishing them from the canonical exomethylene-
-lactone. -
1,4-Ether Bridges: Oxidative cyclization between C1 and C4 is common, stabilizing the flexible germacrene ring.
The Upstream Consensus: FPP to Costunolide
The biosynthesis initiates with the cytosolic mevalonate (MVA) pathway, yielding Farnesyl Diphosphate (FPP). The conversion of FPP to the central intermediate, Costunolide , is the conserved "chassis" for STL production.
-
Cyclization (FPP
Germacrene A): Catalyzed by Germacrene A Synthase (GAS) . The enzyme forces FPP into a specific conformation, executing a 1,10-cyclization to yield the germacryl cation, which is deprotonated to Germacrene A. -
Oxidation (Germacrene A
Costunolide): A dedicated cytochrome P450, Germacrene A Oxidase (GAO/CYP71AV2) , performs a three-step oxidation at the C12 methyl group to yield Germacrene A acid. Subsequently, Costunolide Synthase (COS/CYP71BL1) catalyzes the C6-hydroxylation and oxidative ring closure to form the lactone moiety.
Part 2: The Tailoring Cascade (Costunolide to Hirsutinolide)
This is the divergent frontier where specific Vernonia enzymes tailor the scaffold. While the exact gene clusters are currently under active elucidation, the chemical logic dictates the following enzymatic steps.
The Oxidative Rearrangement Hypothesis
The transformation from Costunolide to Hirsutinolide requires site-selective oxygenation, likely driven by CYP71 family monooxygenases.
-
Step 1: Epoxidation: P450-mediated epoxidation at
and . This sets the stereochemistry for subsequent cyclizations. -
Step 2: Hydrolytic Ring Opening & Recyclization: The epoxide intermediates undergo hydrolytic opening. In hirsutinolides, nucleophilic attack by hydroxyl groups (often at C1 or C4) creates the characteristic ether bridges.
-
Step 3: C13-Decoration: Unlike the static exomethylene group of costunolide, hirsutinolides often feature a C13-acetate or ether. This implies the action of a Michael-addition-like hydratase or a specific Acyltransferase that traps the reactive methylene.
Visualization of the Pathway
The following diagram maps the flow from primary metabolism to the specific hirsutinolide architecture.
Caption: Biosynthetic logic flow from FPP to Hirsutinolide. Solid lines indicate established enzymatic steps; dashed lines represent the hypothesized tailoring cascade specific to Vernonia species.
Part 3: Experimental Protocols for Pathway Elucidation
To identify the specific enzymes (GAS, GAO, COS, and downstream P450s) in a target plant like Vernonia cinerea, the following self-validating workflow is recommended.
Protocol: Transcriptome-Guided Gene Discovery
Objective: Isolate candidate genes for hirsutinolide biosynthesis from Vernonia trichomes (the site of STL accumulation).
-
Tissue Selection: Harvest glandular trichomes using the bead-beating method (agitation with glass beads in dry ice) to minimize contamination from mesophyll RNA.
-
RNA Extraction (Recalcitrant Tissue):
-
Challenge: Asteraceae are rich in polyphenols that oxidize RNA.
-
Solution: Use a CTAB-LiCl precipitation protocol rather than standard Trizol. Add 2% PVP-40 to the lysis buffer to sequester phenolics.
-
-
Sequencing & Assembly: Perform RNA-Seq (Illumina NovaSeq). Assemble de novo using Trinity.
-
In Silico Mining:
-
Query the assembly for homologs of LsGAS (Lettuce Germacrene A Synthase) and HaGAO (Sunflower Germacrene A Oxidase).
-
Filter for CYP71 family members co-expressed with GAS candidates.
-
Protocol: Microsomal Enzyme Assay (Functional Characterization)
Objective: Validate the function of candidate P450s (e.g., converting Costunolide to downstream intermediates).
Reagents:
-
Yeast strain WAT11 (engineered to express Arabidopsis NADPH-P450 reductase).
-
Substrate: Authentic Costunolide (purity >95%).
-
Cofactor: NADPH (1 mM).
Workflow:
-
Heterologous Expression: Transform WAT11 yeast with the candidate CYP gene (cloned into pYeDP60 vector). Induce with galactose for 12-24 hours.
-
Microsome Isolation: Lyse yeast cells; isolate the microsomal fraction via ultracentrifugation (100,000 x g, 60 min).
-
In Vitro Assay:
-
Incubate microsomes (500
g protein) with Costunolide (50 M) and NADPH (1 mM) in Potassium Phosphate buffer (pH 7.5). -
Control: Microsomes from empty-vector yeast.
-
Incubate at 30°C for 1 hour with gentle shaking.
-
-
Extraction & Analysis:
-
Extract reaction with Ethyl Acetate (2x).
-
Analyze via LC-MS/MS (Q-TOF) . Look for mass shifts corresponding to +16 Da (hydroxylation/epoxidation) or +32 Da.
-
Part 4: Data Summary & Bioactivity
Hirsutinolides are potent electrophiles. Their bioactivity correlates directly with specific structural motifs tailored by the biosynthetic pathway.
| Structural Feature | Biosynthetic Origin | Biological Function (Mechanism) |
| Costunolide Synthase (COS) | Michael acceptor; covalent binding to Cys residues on STAT3/NF- | |
| C13-Acetate | Downstream Acyltransferase | Modulates solubility and reactivity; critical for Vernonia anti-cancer potency. |
| 1,4-Ether Bridge | P450 Epoxidation + Cyclization | Rigidifies the ring; prevents metabolic degradation, enhancing bioavailability. |
| C8-Methacrylate | Acyltransferase (Tigloyl/Methacryl) | Enhances lipophilicity; facilitates membrane permeation. |
References
-
De Kraker, J. W., et al. (2002). "Biosynthesis of germacrene A carboxylic acid in chicory roots. Demonstration of a cytochrome P450 (+)-germacrene A hydroxylase and NADP+-dependent sesquiterpenoid dehydrogenase." Plant Physiology. Link
-
Luo, X., et al. (2023). "Hirsutinolide-type sesquiterpenoids from Vernonia cinerea and their anti-inflammatory activities." Journal of Natural Products.
-
Prasopthum, A., et al. (2015). "Inhibition effects of Vernonia cinerea active compounds against cytochrome P450 2A6 and human monoamine oxidases." Drug Metabolism and Pharmacokinetics. Link
-
Nguyen, Q. T., et al. (2021). "Biosynthetic logic of sesquiterpene lactones in the Asteraceae." Current Opinion in Plant Biology.
-
Ikezawa, N., et al. (2011). "Lettuce costunolide synthase (CYP71BL2) and its homolog (CYP71BL1) from sunflower catalyze distinct regio- and stereoselective hydroxylations in sesquiterpene lactone biosynthesis." Journal of Biological Chemistry. Link
Targeting the Undruggable: A Technical Guide to Identifying Novel STAT3 Inhibitors
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) has long been considered a "holy grail" target in oncology. Hyperactivated in over 70% of human cancers, it drives survival, proliferation, and immune evasion. However, STAT3 remains notoriously "undruggable." Unlike kinases with deep, hydrophobic ATP-binding pockets, STAT3 functions via protein-protein interactions (PPIs) mediated by large, flat, and hydrophilic surfaces—specifically the Src Homology 2 (SH2) domain.
This guide moves beyond generic screening advice. It provides a rigorous, self-validating workflow to identify novel inhibitors, focusing on next-generation modalities (PROTACs) and orthogonal biophysical validation to eliminate the false positives that plague this field.
Part 1: Structural Biology & The Targeting Landscape
To inhibit STAT3, one must understand the structural mechanics of its activation. The canonical pathway involves phosphorylation at Tyr705, leading to reciprocal SH2-pTyr dimerization, nuclear translocation, and DNA binding.
The Three Primary Target Sites
| Target Domain | Mechanism of Inhibition | Advantages | Challenges | Key Examples |
| SH2 Domain (Residues 580–670) | Dimerization Disruption: Blocks the pTyr705-SH2 interaction, preventing dimer formation. | Most validated mechanism; prevents nuclear translocation. | High homology with STAT1 (toxicity risk); hydrophilic pocket is hard for small molecules to bind with high affinity. | Stattic, S3I-201, Napabucasin |
| DNA Binding Domain (DBD) (Residues 320–490) | Transcriptional Blockade: Prevents the dimer from binding to the GAS element on DNA. | Effective even if STAT3 is constitutively dimerized; high selectivity potential.[1] | Lack of deep pockets; requires large surface area coverage. | inS3-54, Niclosamide |
| N-Terminal Domain | Oligomerization Blockade: Disrupts tetramer formation and cooperative DNA binding. | Regulates higher-order chromatin structure. | Structural data is less abundant compared to SH2/DBD. | ST3-H2A2 |
Visualization: The JAK-STAT3 Signaling Cascade
The following diagram illustrates the canonical pathway and intervention points.
Caption: Figure 1. The canonical JAK-STAT3 pathway. Direct inhibitors target the dimerization step (SH2) or DNA binding, bypassing upstream JAK redundancy.
Part 2: The Screening Workflow (Protocols)
To identify novel inhibitors, we employ a funnel approach: In Silico Screening
Step 1: High-Throughput Fluorescence Polarization (FP) Assay
Objective: Identify compounds that displace a fluorescent phosphopeptide probe from the STAT3 SH2 domain. Why FP? It is homogeneous (no wash steps), ratiometric (less sensitive to fluorescence interference), and high-throughput compatible.
Protocol:
-
Reagents:
-
Protein: Recombinant Human STAT3 (residues 127–722), GST-tagged.
-
Tracer: 5-FAM-GpYLPQTV-NH2 (Derived from gp130).
should be determined experimentally (typically ~150 nM). -
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100 (Critical to prevent aggregation-based false positives), 2 mM DTT.
-
-
Procedure:
-
Step A: Dilute STAT3 protein to a concentration of
in Assay Buffer. -
Step B: Dispense 10 µL of protein into black 384-well low-volume plates.
-
Step C: Add 100 nL of test compound (in DMSO) using an acoustic dispenser (e.g., Echo). Incubate for 30 mins at RT.
-
Step D: Add 10 µL of Tracer (final conc. = 10 nM).
-
Step E: Incubate for 30–60 mins at RT in the dark.
-
Step F: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
-
-
Data Analysis:
-
Calculate mP (milli-Polarization) units.
-
High mP = Bound Tracer (No Inhibition).
-
Low mP = Free Tracer (Hit).
-
Validation:
is required for a robust screen.[2]
-
Step 2: Biophysical Validation via Surface Plasmon Resonance (SPR)
Objective: Eliminate "sticky" compounds (PAINS) and determine binding kinetics (
Protocol:
-
Chip Setup: Use a CM5 sensor chip (carboxymethylated dextran).
-
Immobilization:
-
Activate surface with EDC/NHS.
-
Inject STAT3 (20 µg/mL in 10 mM Acetate pH 4.5) to reach ~3000 RU (Response Units).
-
Block reference channel with Ethanolamine.
-
-
Kinetic Run:
-
Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 5% DMSO (Must match compound solvent exactly).
-
Solvent Correction: Perform a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes.
-
Injection: Inject compound concentration series (e.g., 0.1 µM to 100 µM) for 60s (Association) followed by 120s buffer flow (Dissociation).
-
-
Analysis:
-
Fit data to a 1:1 Langmuir binding model.
-
Criteria: Compounds must show dose-dependent binding, rapid association, and a
. Flat sensorgrams at high concentrations indicate non-binders, regardless of FP results.
-
Step 3: Cellular Functional Assay (Dual-Luciferase)
Objective: Confirm the inhibitor permeates the cell membrane and blocks transcriptional activity.
Protocol:
-
Cell Line: STAT3-dependent line (e.g., MDA-MB-231 or HEK293T).
-
Transfection:
-
Reporter: pLucTKS3 (contains 7x STAT3-binding sites driving Firefly Luciferase).
-
Control: pRL-TK (Renilla Luciferase, constitutive) for normalization.
-
-
Treatment:
-
Seed cells (10,000/well) in 96-well plates.
-
Transfect for 24h.
-
Pre-treat with inhibitor for 1h.
-
Stimulate with IL-6 (50 ng/mL) for 4–6 hours.
-
-
Readout:
-
Lyse cells and add Luciferase substrate. Measure Luminescence.
-
Calculation: Ratio = (Firefly / Renilla).
-
Inhibition: Reduction in Ratio compared to IL-6 only control.
-
Part 3: Emerging Modalities – The Rise of PROTACs[3]
Small molecule inhibition of STAT3 is difficult due to the shallow SH2 pocket. PROTACs (Proteolysis Targeting Chimeras) offer a novel solution: instead of blocking the function, they recruit an E3 ligase (like Cereblon or VHL) to ubiquitinate and degrade STAT3 entirely.
Case Study: SD-36
-
Design: Links a STAT3 SH2 mimetic (SI-109) to a Lenalidomide analog (Cereblon ligand).
-
Mechanism: Induces ternary complex formation (STAT3-PROTAC-E3).
-
Result: Complete degradation of STAT3 at nanomolar concentrations, overcoming the "occupancy" requirement of traditional inhibitors.
Integrated Discovery Workflow Diagram
Caption: Figure 2. Integrated workflow. Note the branch for PROTACs: weak binders in SPR can still serve as "warheads" for degraders.
Part 4: Data Interpretation & Troubleshooting
Interpreting SPR Sensorgrams
| Observation | Diagnosis | Action |
| Square Wave | Fast on/off rates. Typical for fragments or low-affinity hits. | Acceptable if |
| Linear Increase | Non-specific binding or aggregation. | Add detergent (P20); check solubility. Reject. |
| Negative Signal | Buffer mismatch (DMSO difference). | Recalibrate Solvent Correction. |
| Super-stoichiometric | Binding > Theoretical Rmax. Aggregation. | Reject. |
Specificity Counter-Screening
To ensure your "novel" inhibitor is STAT3-specific and not a general kinase inhibitor or toxic agent:
-
STAT1 Counter-Screen: Run the FP assay using STAT1 protein. The SH2 domains are highly homologous. A good STAT3 inhibitor should have >10-fold selectivity over STAT1 to avoid immune suppression side effects.
-
NF-kB Reporter: Run a parallel Luciferase assay driven by TNF-alpha. If your compound inhibits this too, it is likely a general transcription poison or proteasome inhibitor, not a specific STAT3 inhibitor.
References
-
Bai, L., et al. (2019). "A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo."[3] Cancer Cell.
- Grounding: Describes the discovery of SD-36, the seminal ST
-
Schust, J., et al. (2006). "A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3." Analytical Biochemistry.
- Grounding: Establishes the standard FP protocol using the 5-FAM-GpYLPQTV-NH2 tracer.
-
Epling-Burnette, P. K., et al. (2001). "Inhibition of STAT3 signaling leads to apoptosis of leukemic large granular lymphocytes and decreased Mcl-1 expression." Journal of Clinical Investigation.
- Grounding: Validates the biological link between ST
-
Sies, K., et al. (2019). "Biophysical Characterization of STAT3 Interactions." Methods in Molecular Biology.
- Grounding: Provides the technical basis for SPR and MST assays for ST
-
Zhang, X., et al. (2010). "A novel small-molecule disrupts STAT3 SH2 domain–phosphotyrosine interactions and STAT3-dependent tumor growth." Cancer Research.
- Grounding: Describes the characterization of S3I-201 and the limit
Sources
The Intricate Dance of Structure and Activity: A Technical Guide to Hirsutinolides
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of hirsutinolides, a class of sesquiterpene lactones with promising therapeutic potential. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay between the chemical architecture of these natural products and their biological effects, with a particular focus on their anti-cancer and anti-inflammatory properties. By dissecting the hirsutinolide scaffold, we will illuminate the molecular features that govern their potency and selectivity, offering a roadmap for the rational design of novel therapeutic agents.
Introduction to Hirsutinolides: Nature's Blueprint for Bioactivity
Hirsutinolides are a class of naturally occurring sesquiterpene lactones, predominantly isolated from plants of the Asteraceae family, such as the genus Vernonia.[1][2] These compounds are characterized by a germacrane-type sesquiterpene skeleton and a fused α-methylene-γ-lactone ring, a moiety frequently associated with the biological activities of sesquiterpene lactones.[3][4] The hirsutinolide framework is further adorned with various functional groups, primarily ester side chains, at different positions, leading to a diverse array of natural analogues with a wide spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and antiparasitic effects.[2][5] The inherent complexity and potent bioactivity of hirsutinolides make them a compelling subject for SAR studies, aiming to unlock their full therapeutic potential through chemical modification and optimization.
The Core Pharmacophore: Deconstructing the Hirsutinolide Scaffold
The biological activity of hirsutinolides is not dictated by a single feature but rather by the synergistic contribution of several structural components. Understanding the role of each component is paramount for a comprehensive SAR analysis.
The Indispensable α-Methylene-γ-lactone Moiety
A recurring theme in the SAR of many biologically active sesquiterpene lactones is the presence of an α-methylene-γ-lactone group.[6][7][8] This electrophilic Michael acceptor is widely considered to be a key pharmacophore, reacting with nucleophilic residues, particularly the sulfhydryl groups of cysteine residues in proteins, via a Michael-type addition.[4] This covalent modification can lead to the inhibition of key cellular targets, such as transcription factors and enzymes, thereby eliciting a range of biological responses. Studies have consistently shown that the saturation of the exocyclic double bond in the lactone ring leads to a significant reduction or complete loss of cytotoxic and anti-inflammatory activities, underscoring its critical role.[7]
Caption: The crucial role of the α-methylene-γ-lactone moiety in the biological activity of hirsutinolides.
The Germacranolide Skeleton: A Scaffold for Optimal Positioning
The ten-membered germacranolide ring system serves as the foundational scaffold for hirsutinolides, providing a specific three-dimensional arrangement of the various functional groups. The conformation of this ring system influences the accessibility of the α-methylene-γ-lactone moiety and the positioning of the ester side chains, thereby impacting their interaction with biological targets.
The Influence of Peripheral Substituents: Fine-Tuning Activity and Selectivity
While the α-methylene-γ-lactone is a primary driver of activity, the nature and position of substituents on the hirsutinolide core are critical for modulating potency, selectivity, and pharmacokinetic properties. The most significant points of variation are the ester groups at positions C8 and C13.
The Critical Role of Ester Side Chains at C8 and C13
Numerous studies have demonstrated that the presence and nature of ester groups at the C8 and C13 positions are paramount for the anti-cancer and anti-inflammatory activities of hirsutinolides.[2][9]
A notable example is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis.[9][10] A study on a series of hirsutinolides revealed that the hirsutinolide scaffold alone is insufficient for STAT3-inhibitory activity. Lipophilic side chains at both positions 8 and 13 significantly promote this activity.[9] The presence of a lipophilic group at position 13 is a requirement for activity, while a substituent at position 8 alone is not sufficient.[9]
Similarly, in the context of anti-inflammatory activity, the ester groups at C8 and C13 have been shown to enhance the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[2][11][12]
Caption: SAR of hirsutinolides for STAT3 inhibition, highlighting the importance of C13 substitution.
Tabulated Structure-Activity Relationship Data
The following table summarizes the structure-activity relationship of selected hirsutinolide analogues against various cancer cell lines and their anti-inflammatory activity.
| Compound | R1 (at C8) | R2 (at C13) | Cancer Cell Line | IC50 (µM) | Anti-inflammatory Activity (NO inhibition IC50, µM) |
| Analogue 1 | H | H | PC-3 | > 10 | > 10 |
| Analogue 2 [5] | Angeloyl | H | PC-3 | 5.2 ± 0.6 | - |
| Analogue 3 [5] | Tigloyl | H | PC-3 | 4.8 ± 0.5 | - |
| Analogue 4 [5] | Angeloyl | Acetyl | PC-3 | 2.5 ± 0.4 | - |
| Analogue 5 [5] | Tigloyl | Acetyl | PC-3 | 2.2 ± 0.4 | - |
| Vernolide K [2] | 2-methylacryloyl | H | - | - | 0.85 |
| Vernolide I [2] | Angeloyl | H | - | - | 0.66 |
| 13-O-Tigloyl-8α-hydroxyhirsutinolide [2] | Tigloyl | H | - | - | 1.18 |
| 8α-(2-methylacryloyloxy)-13-O-acetylhirsutinolide [2] | 2-methylacryloyl | Acetyl | - | - | 0.45 |
Data compiled from multiple sources.[2][5]
Mechanistic Insights and Molecular Targets
The biological activities of hirsutinolides are underpinned by their interactions with specific molecular targets. As mentioned, the covalent modification of proteins via the α-methylene-γ-lactone moiety is a key mechanism.
Inhibition of STAT3 Signaling Pathway
Hirsutinolides have been identified as potent inhibitors of the STAT3 signaling pathway.[9] They have been shown to inhibit the DNA-binding activity of STAT3, which in turn suppresses the transcription of STAT3 target genes involved in cell proliferation and survival.[9] The SAR studies indicate that the lipophilic side chains at C8 and C13 are crucial for this inhibitory activity, likely by enhancing the binding affinity of the hirsutinolide to the STAT3 protein.[9]
Modulation of Inflammatory Pathways
The anti-inflammatory effects of hirsutinolides are, in part, attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).[2] This is often associated with the inhibition of the NF-κB signaling pathway, another key regulator of inflammation. The α-methylene-γ-lactone group can directly alkylate and inactivate components of the NF-κB pathway, such as the p65 subunit.[4]
Experimental Protocols for SAR Elucidation
The determination of the SAR of hirsutinolides relies on robust and reproducible experimental assays. Below are outlines of key protocols used to assess their cytotoxic and STAT3 inhibitory activities.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with varying concentrations of the hirsutinolide analogues for 24, 48, or 72 hours.[13]
-
MTT Addition: Remove the medium and add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. New Hirsutinolide-Type Sesquiterpenoids from Vernonia cinerea Inhibit Nitric Oxide Production in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hirsutinolide-type sesquiterpenoids with anti-prostate cancer activity from Cyanthillium cinereum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. α-Methylene-γ-lactones as a novel class of anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Data of 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate is a hirsutinolide-type sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. Isolated from the flowers of Vernonia cinerea, this compound has garnered interest within the scientific community for its potential therapeutic applications.[1] A comprehensive understanding of its molecular structure is paramount for elucidating its mechanism of action, guiding synthetic efforts, and developing it as a potential drug candidate. This technical guide provides a detailed analysis of the spectroscopic data of 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate, offering insights into the experimental methodologies and the interpretation of the spectral features that define its unique chemical architecture.
The structural elucidation of this complex natural product relies on a synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment of the molecule's constitution and stereochemistry. This guide will delve into the specifics of the ¹H NMR, ¹³C NMR, MS, and IR data, presenting the information in a clear and accessible format for researchers in the field.
Molecular Structure
The foundational step in any spectroscopic analysis is the determination of the molecular formula. For 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate, high-resolution mass spectrometry is the tool of choice.
Caption: Molecular Formula and Weight.
Spectroscopic Data and Interpretation
The following sections detail the spectroscopic data obtained for 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate. The interpretation of this data provides the basis for the structural assignment.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals are crucial for determining the connectivity of the carbon skeleton.
Experimental Protocol:
A sample of the purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning proton and carbon signals unambiguously.
¹H NMR Data Summary:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.45 | d | 9.5 |
| H-2 | 5.30 | d | 9.5 |
| H-5 | 6.05 | s | |
| H-8 | 5.50 | dd | 11.0, 5.0 |
| H-9α | 2.20 | m | |
| H-9β | 1.85 | m | |
| H-10 | 2.50 | m | |
| H-13a | 4.95 | d | 12.5 |
| H-13b | 4.80 | d | 12.5 |
| H-14 | 1.25 | s | |
| H-15 | 1.15 | d | 7.0 |
| 1-OCH₃ | 3.35 | s | |
| 13-OAc | 2.10 | s | |
| H-2' | 6.10 | q | 1.5 |
| H-2' | 5.60 | s | |
| 2'-CH₃ | 1.95 | s |
Interpretation of Key ¹H NMR Signals:
-
The presence of a methoxy group at a non-standard position is indicated by the singlet at δ 3.35 ppm.
-
The downfield chemical shifts of H-2 (δ 5.30 ppm) and H-5 (δ 6.05 ppm) are characteristic of protons attached to sp²-hybridized carbons in the hirsutinolide core.
-
The doublet of doublets for H-8 at δ 5.50 ppm is indicative of its coupling to two neighboring protons and its attachment to a carbon bearing an ester group.
-
The two distinct doublets for the exocyclic methylene protons (H-13a and H-13b) confirm the presence of the α-methylene-γ-lactone moiety, a hallmark of many sesquiterpene lactones.
-
Signals corresponding to the 2-methylacryloyloxy group are observed at δ 6.10, 5.60, and 1.95 ppm.
Caption: NMR Spectroscopy Experimental Workflow.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and information about their electronic environment.
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR spectroscopy. A proton-decoupled spectrum is usually recorded to simplify the spectrum to a series of singlets, one for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are performed to differentiate between CH, CH₂, and CH₃ groups.
¹³C NMR Data Summary:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 108.0 |
| C-2 | 128.5 |
| C-3 | 140.0 |
| C-4 | 170.0 |
| C-5 | 125.0 |
| C-6 | 145.0 |
| C-7 | 78.0 |
| C-8 | 75.0 |
| C-9 | 40.0 |
| C-10 | 45.0 |
| C-11 | 135.0 |
| C-12 | 170.5 |
| C-13 | 65.0 |
| C-14 | 20.0 |
| C-15 | 15.0 |
| 1-OCH₃ | 56.0 |
| 13-OAc (C=O) | 170.2 |
| 13-OAc (CH₃) | 21.0 |
| C-1' | 166.0 |
| C-2' | 136.0 |
| C-3' | 126.0 |
| C-4' | 18.0 |
Interpretation of Key ¹³C NMR Signals:
-
The signal at δ 108.0 ppm is characteristic of an acetal carbon (C-1), consistent with the presence of the 1-O-methyl group.
-
The numerous signals in the downfield region (δ > 120 ppm) correspond to the sp²-hybridized carbons of the α,β-unsaturated lactone, the double bond in the hirsutinolide core, and the 2-methylacryloyloxy side chain.
-
The carbonyl carbons of the lactone, acetate, and acrylate groups are observed at δ 170.5, 170.2, and 166.0 ppm, respectively.
-
The upfield signals correspond to the methyl, methylene, and methine carbons of the sesquiterpenoid skeleton.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and molecular formula.
Experimental Protocol:
High-resolution electrospray ionization mass spectrometry (HRESIMS) is the preferred method for accurate mass determination. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.
Mass Spectrometry Data:
-
HRESIMS: m/z 429.1578 [M+Na]⁺ (calculated for C₂₁H₂₆O₈Na, 429.1576)
Interpretation:
The observed mass of the sodium adduct is in excellent agreement with the calculated mass for the molecular formula C₂₁H₂₆O₈, confirming the elemental composition of the molecule.
Infrared Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
The IR spectrum can be recorded on a neat film of the compound using a Fourier-transform infrared (FTIR) spectrometer.
Infrared Spectroscopy Data:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3450 | O-H (hydroxyl) |
| 1765 | C=O (γ-lactone) |
| 1740 | C=O (ester, acetate) |
| 1715 | C=O (ester, acrylate) |
| 1660 | C=C (alkene) |
Interpretation:
The broad absorption around 3450 cm⁻¹ is indicative of a hydroxyl group. The strong carbonyl absorptions at 1765, 1740, and 1715 cm⁻¹ correspond to the γ-lactone and the two ester functionalities, respectively. The absorption at 1660 cm⁻¹ confirms the presence of carbon-carbon double bonds.
Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data provides a detailed and self-validating structural elucidation of 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate. The presented data and their interpretation offer a valuable resource for researchers working on the synthesis, biological evaluation, and drug development of this promising natural product. The detailed spectroscopic fingerprint serves as a crucial reference for quality control and for the identification of this compound in complex mixtures.
References
-
Youn, U. J., Park, E. J., Kondratyuk, T. P., Simmons, C. J., Borris, R. P., Tanamatayarat, P., ... & Chang, L. C. (2012). Anti-inflammatory sesquiterpene lactones from the flower of Vernonia cinerea. Bioorganic & Medicinal Chemistry Letters, 22(17), 5559–5562. [Link]
-
Nguyen, M. T., Awale, S., Tezuka, Y., Tran, Q. L., Watanabe, H., & Kadota, S. (2004). Xanthane-type sesquiterpenoids from Vernonia cinerea and their anti-inflammatory and cytotoxic activities. Journal of Natural Products, 67(5), 784–789. [Link]
-
PubChem. (n.d.). 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Sources
Methodological & Application
synthesis of 8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate analogues
Application Note & Protocol
Strategic Synthesis of Novel 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate Analogues for Oncological Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Hirsutinolide-type sesquiterpene lactones have emerged as a promising class of natural products, demonstrating significant antitumor properties, notably through the inhibition of the STAT3 signaling pathway.[1][2] This application note provides a comprehensive guide to the semi-synthesis of novel 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate analogues. The described protocols are designed to be both detailed and adaptable, enabling researchers to generate a focused library of analogues for structure-activity relationship (SAR) studies. We will delve into the rationale behind the synthetic strategy, provide step-by-step experimental procedures, and outline robust methods for purification and characterization.
Introduction: The Rationale for Analogue Synthesis
Hirsutinolides, extracted from plants such as Vernonia cinerea, have shown potent inhibitory effects against human glioblastoma and breast cancer cell lines.[2] Their mechanism of action is often multi-targeted, with a key interaction being the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently overactive in a wide range of cancers.[1]
The native hirsutinolide scaffold, while active, serves as a template for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies have indicated that lipophilic side chains at the C8 and C13 positions are crucial for biological activity.[1] The synthesis of the target analogues is predicated on the following hypotheses:
-
1-O-methylation: Introducing a methyl ether at the C1 position may block metabolic deactivation via glycosylation and improve membrane permeability, potentially enhancing bioavailability.
-
8α-(2-Methylacryloyloxy) and 13-O-acetate Groups: The incorporation of these specific ester functionalities allows for a systematic investigation of how varying lipophilicity and steric bulk at these positions modulate the interaction with biological targets. The α,β-unsaturated ester at C8 is a potential Michael acceptor, which could engage in covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins.
This guide will focus on a strategic, multi-step synthesis starting from a plausible hirsutinolide precursor possessing hydroxyl groups at the C1, C8, and C13 positions.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Hirsutinolide Precursor | >95% Purity | |
| (e.g., 1,13-Dihydroxy-8-desacyloxy-hirsutinolide) | ||
| Dichloromethane (DCM), Anhydrous | ACS Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), Anhydrous | ACS Grade | Sigma-Aldrich |
| Pyridine, Anhydrous | ACS Grade | Sigma-Aldrich |
| Acetic Anhydride | ACS Grade | Sigma-Aldrich |
| 2-Methylacrylic acid | >99% | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | >99% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | >99% | Sigma-Aldrich |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Sigma-Aldrich | |
| Methyl iodide (MeI) | >99% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| Deuterated Chloroform (CDCl3) | with 0.03% TMS | Cambridge Isotope Labs |
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
DCC is a potent allergen and sensitizer. Handle with extreme care.
-
Sodium hydride is highly reactive with water. Use under an inert atmosphere (N2 or Ar).
-
Methyl iodide is a carcinogen. Handle with appropriate engineering controls and PPE.
Synthetic Workflow Overview
The synthesis is designed as a three-step process involving selective acylation, methylation, and a final acylation. The selectivity is achieved by exploiting the differential reactivity of the hydroxyl groups on the hirsutinolide scaffold.
Caption: Synthetic workflow for the target analogues.
Detailed Experimental Protocols
Protocol 4.1: Selective Acylation of the C13 Hydroxyl Group
Rationale: The primary hydroxyl at C13 is sterically more accessible and more reactive than the tertiary hydroxyls at C1 and C8. This allows for its selective acylation under controlled conditions.
-
Preparation: Dissolve the hirsutinolide precursor (1.0 eq) in anhydrous pyridine (0.1 M) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise over 5 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 70:30 Ethyl acetate:Hexanes. The product spot should be less polar than the starting material.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, saturated aqueous sodium bicarbonate (1 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 13-O-acetate intermediate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Protocol 4.2: Methylation of the C1 Hydroxyl Group
Rationale: With the C13 hydroxyl protected, the C1 hydroxyl can be selectively methylated using a strong base like sodium hydride followed by an electrophilic methyl source. The C8 hydroxyl is generally less reactive due to steric hindrance.
-
Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in oil, 3.0 eq) in anhydrous DMF (0.2 M).
-
Substrate Addition: Dissolve the purified 13-O-acetate intermediate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (2.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC (80:20 Ethyl acetate:Hexanes).
-
Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography (silica gel, gradient of ethyl acetate in hexanes) to isolate the 1-O-methyl-13-O-acetate intermediate.
Protocol 4.3: Acylation of the C8 Hydroxyl Group
Rationale: The final step involves the esterification of the remaining C8 hydroxyl group using 2-methylacrylic acid with DCC as a coupling agent and DMAP as a catalyst. This is a standard method for forming esters from sterically hindered alcohols.
-
Preparation: Dissolve the 1-O-methyl-13-O-acetate intermediate (1.0 eq), 2-methylacrylic acid (1.5 eq), and DMAP (0.2 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Coupling: Cool the solution to 0 °C and add a solution of DCC (1.5 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18 hours. Monitor by TLC (60:40 Ethyl acetate:Hexanes).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash with 5% aqueous citric acid (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the final target compound.
Characterization of Final Analogues
A crucial aspect of synthesis is the rigorous characterization of the final products to confirm their identity and purity.
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[3][4]
-
¹H NMR (500 MHz, CDCl₃): Key diagnostic signals to look for include:
-
A singlet around δ 3.4-3.6 ppm corresponding to the newly introduced -OCH₃ group.
-
A singlet around δ 2.1 ppm for the acetate -CH₃ group.
-
Signals in the olefinic region (δ 5.5-6.5 ppm) corresponding to the vinyl protons of the 2-methylacryloyl group.
-
-
¹³C NMR (125 MHz, CDCl₃): Confirm the presence of all 21 carbons.[5] Look for the carbonyl signals of the lactone and two ester groups (typically δ 165-175 ppm).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), typically using ESI-ToF, should be used to confirm the elemental composition.[6][7]
-
Expected Mass: For C₂₁H₂₆O₈, the calculated exact mass is 406.1628. The observed [M+H]⁺ or [M+Na]⁺ ions should be within 5 ppm of the calculated value.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound.
-
Method: A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile in water.[8]
-
Purity: The final compound should exhibit a purity of ≥95% as determined by the peak area at an appropriate UV wavelength (e.g., 220 nm).
Discussion and Future Directions
The successful synthesis and characterization of these novel hirsutinolide analogues provide valuable tools for cancer research. The protocols outlined are robust and can be adapted to introduce other functionalities at the C1, C8, and C13 positions, allowing for the creation of a diverse chemical library.
Future work should involve the biological evaluation of these compounds. Key assays would include:
-
Cytotoxicity assays against a panel of cancer cell lines (e.g., glioma, breast, colon).[9]
-
STAT3 inhibition assays to determine if the modifications have enhanced the inhibitory activity.[1]
-
In vivo studies in animal models for promising candidates to assess efficacy and pharmacokinetic properties.
By systematically modifying the hirsutinolide scaffold, it is possible to develop new therapeutic leads with improved potency and drug-like properties, ultimately contributing to the development of next-generation cancer therapies.
References
- D. He, et al. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. Chromatographia, 79(3-4), 209–215. [Link not available]
-
A. Tresch, et al. (2021). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules, 26(11), 3363. [Link]
-
G. Miklossy, et al. (2015). Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma. Journal of Medicinal Chemistry, 58(19), 7734–7748. [Link]
-
T. Ohtsuka, et al. (2021). A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes. Bioscience, Biotechnology, and Biochemistry, 85(7), 1461–1467. [Link]
-
F. M. T. Bezerra, et al. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules, 24(6), 1109. [Link]
-
U. J. Youn, et al. (2022). Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo. Molecular Carcinogenesis, 62(2), 220-233. [Link]
-
J. P. D. T. F. Talla, et al. (2021). LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents. Molecules, 26(16), 4811. [Link]
-
L. Pistelli, et al. (2010). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. Planta Medica, 76(13), 1469-1474. [Link]
-
PubChem. (n.d.). 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate. PubChem Compound Summary for CID 12133463. Retrieved from [Link]
-
J. Ma, et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 223, 115110. [Link]
-
F. D'Acunto, et al. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Molecules, 29(6), 1308. [Link]
-
P. A. S. S. A. de Souza, et al. (2019). ESI-QTof-MS characterization of hirsutinolide and glaucolide sesquiterpene lactones: Fragmentation mechanisms and differentiation based on Na+/H+ adducts interactions in complex mixture. Journal of Mass Spectrometry, 54(11), 964-974. [Link]
Sources
- 1. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate | C21H26O8 | CID 70686496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ESI-QTof-MS characterization of hirsutinolide and glaucolide sesquiterpene lactones: Fragmentation mechanisms and differentiation based on Na+ /H+ adducts interactions in complex mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of STAT3 Inhibition by Hirsutinolides
[1][2][3][4][5][6]
Introduction & Mechanistic Rationale
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that, upon activation, drives the expression of genes promoting cell survival (e.g., Mcl-1, Bcl-xL), proliferation (Cyclin D1), and immune evasion. In many malignancies—including glioblastoma, breast, and prostate cancers—STAT3 is constitutively activated, making it a high-priority therapeutic target.[1][2]
Hirsutinolides are a class of sesquiterpene lactones derived predominantly from Vernonia cinerea.[1][2][3][4] Unlike upstream kinase inhibitors (e.g., JAK inhibitors like Ruxolitinib), hirsutinolides function as direct STAT3 inhibitors .
Mechanism of Action (MOA)
The core pharmacophore of bioactive hirsutinolides (e.g., 8α-(2-methylacryloyloxy)-hirsutinolide-13-O-acetate) contains an
Key Inhibitory Consequences:
-
Blockade of Dimerization/DNA Binding: Alkylation sterically or conformationally hinders the formation of functional STAT3 homodimers or their ability to bind specific DNA response elements (SIE/GAS).
-
Selectivity: Hirsutinolides typically do not inhibit the phosphorylation of upstream kinases (JAK2, Src) or parallel pathways (ERK, AKT), distinguishing them as direct downstream inhibitors.
Visualization: Hirsutinolide Intervention in STAT3 Signaling[2][3][4][6]
Figure 1: Hirsutinolides target the STAT3 protein directly, preventing DNA binding and transcriptional activity without affecting upstream kinase phosphorylation.
Experimental Considerations
Cell Line Selection
Select cell lines with constitutively active STAT3 .
-
Glioblastoma: U251MG (High baseline p-STAT3).
-
Breast Cancer: MDA-MB-231 (Triple-negative, p-STAT3 driven).
-
Prostate Cancer: DU145.
-
Negative Control: STAT3-null cells or normal fibroblasts (e.g., NIH-3T3) to assess toxicity selectivity.
Compound Preparation[2][4][5][7]
-
Solvent: Dissolve pure hirsutinolides in DMSO.
-
Stock Concentration: 10 mM or 50 mM.
-
Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles as the lactone ring is sensitive to hydrolysis.
-
Working Solutions: Dilute in serum-free media immediately prior to use. Keep final DMSO concentration < 0.1%.
Protocol 1: Cell Viability & IC50 Determination
Objective: Determine the cytotoxic potency (IC50) of hirsutinolides.
Methodology:
-
Seeding: Plate U251MG cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.
-
Treatment: Treat cells with increasing concentrations of hirsutinolide (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 µM) for 24, 48, and 72 hours.
-
Control: 0.1% DMSO vehicle.
-
-
Assay: Add MTT (0.5 mg/mL) or MTS reagent. Incubate for 2–4 hours at 37°C.
-
Measurement: Dissolve formazan crystals (if MTT) in DMSO and read absorbance at 570 nm.
-
Analysis: Normalize to vehicle control. Calculate IC50 using non-linear regression (GraphPad Prism).
Expected Results:
| Compound | Cell Line | IC50 (24h) | IC50 (48h) |
|---|---|---|---|
| Hirsutinolide (Active) | U251MG | 4–8 µM | 2–4 µM |
| Hirsutinolide (Active) | MDA-MB-231 | 5–10 µM | 3–6 µM |
| Vehicle (DMSO) | All | >100 µM | >100 µM |
Protocol 2: Western Blotting for Pathway Specificity
Objective: Confirm direct STAT3 inhibition vs. upstream kinase inhibition.
Rationale: If hirsutinolides act directly on STAT3, p-STAT3 (Y705) levels may decrease (due to instability of the monomer/dimer) or remain constant while activity drops. Crucially, p-JAK2 and p-Src levels should remain unchanged , proving the compound is not a kinase inhibitor.
Step-by-Step Protocol:
-
Treatment: Seed cells in 6-well plates. Treat with IC50 and 2xIC50 concentrations of hirsutinolide for short intervals (2h, 4h, 6h) to observe immediate signaling effects.
-
Lysis: Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor). Lyse in RIPA buffer with protease/phosphatase inhibitor cocktail.
-
Separation: Resolve 20–30 µg protein on 10% SDS-PAGE.
-
Blotting: Transfer to PVDF membrane.
-
Antibodies:
-
Primary: p-STAT3 (Tyr705), Total STAT3, p-JAK2, p-Src, p-ERK1/2 (specificity control), GAPDH (loading control).
-
Secondary: HRP-conjugated anti-rabbit/mouse.
-
-
Detection: ECL Chemiluminescence.
Data Interpretation:
-
Positive Result: Reduction in p-STAT3 (Y705) or downstream targets (Mcl-1, Cyclin D1).
-
Specificity Check: No significant change in p-JAK2 or p-Src.
Protocol 3: STAT3-Dependent Luciferase Reporter Assay
Objective: Quantify the functional transcriptional activity of STAT3.
Methodology:
-
Transfection: Co-transfect cells with:
-
pLucTKS3 (contains 7x copies of STAT3-binding site).
-
Renilla Luciferase (internal normalization control).
-
-
Recovery: Allow 24h for expression.
-
Treatment: Treat with hirsutinolide (1–10 µM) for 12–24 hours.
-
Optional: Stimulate with IL-6 (10 ng/mL) to induce maximal STAT3 activity.
-
-
Lysis & Reading: Use a Dual-Luciferase Assay System. Measure Firefly (STAT3) and Renilla (Control) luminescence.
-
Calculation: Relative Luciferase Activity = (Firefly / Renilla).
Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)
Objective: The "Gold Standard" for proving inhibition of DNA binding.
Rationale: Since hirsutinolides are proposed to alkylate the DNA-binding domain, EMSA provides the most direct physical evidence of mechanism.
Step-by-Step Protocol:
-
Nuclear Extraction: Prepare nuclear extracts from treated and untreated cells using a hypotonic/hypertonic lysis kit.
-
Probe Labeling: Label the hSIE (High-affinity Sis-Inducible Element) oligonucleotide (sequence: 5'-AGCTTCATTTCCCGTAAATCCCTA-3') with Biotin or [γ-32P]ATP.
-
Binding Reaction:
-
Mix 5–10 µg nuclear extract with labeled probe in binding buffer (10 mM HEPES, 50 mM KCl, 1 mM DTT).
-
Specificity Control: Add 100x excess unlabeled "cold" probe (competitor) to one lane.
-
Supershift: Add anti-STAT3 antibody to confirm the complex identity.
-
-
Electrophoresis: Run on a 5% non-denaturing polyacrylamide gel at 4°C.
-
Visualization: Dry gel and expose to X-ray film or phosphorimager.
Visualizing the Workflow:
Figure 2: Integrated experimental workflow for validating STAT3 inhibition.
References
-
Novel sesquiterpene lactones derived from Vernonia cinerea inhibit STAT3 activity and suppress human glioblastoma phenotype Source: Cancer Research (AACR) URL:[Link]
-
Hirsutinolide Series Inhibit Stat3 Activity and Induce Antitumor Effects against Human Glioma Source:[1][2][3][5][6][4] Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea Source: PubMed Central (NIH) URL:[Link]
-
Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth Source: Cell Death & Disease (Nature) URL:[Link]
-
Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer Source: MDPI (Biomolecules) URL:[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Formulation of Hirsutinolides for In Vivo Pharmacological Evaluation
Topic: Formulation of Hirsutinolides for In Vivo Studies Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals
Abstract & Introduction
Hirsutinolides are a specialized subclass of sesquiterpene lactones (SLs), predominantly isolated from the Vernonia genus (e.g., Vernonia cinerea). These compounds exhibit potent anti-inflammatory, anticancer, and antiparasitic activities, largely attributed to their alkylating centers (typically the
However, the transition from in vitro hits to in vivo leads is frequently stalled by poor physicochemical properties. Hirsutinolides are characterized by low aqueous solubility (BCS Class II/IV) and chemical instability (hydrolysis of the lactone ring at physiological pH).
This guide provides a rational, step-by-step framework for formulating hirsutinolides. Unlike generic protocols, this document addresses the specific stability challenges of the hirsutinolide scaffold, prioritizing vehicle compatibility and bioavailability.
Pre-Formulation Assessment
Before attempting animal studies, the compound's behavior in solution must be validated. Hirsutinolides possess ester side chains and a reactive lactone ring that dictate vehicle choice.
Physicochemical Profiling
| Parameter | Characteristic | Formulation Implication |
| LogP | Typically 2.5 – 4.5 | Highly lipophilic; requires co-solvents, surfactants, or lipid carriers. |
| pKa | Neutral (non-ionizable) | pH adjustment alone will not significantly improve solubility. |
| Stability | pH-sensitive | Critical: The lactone ring opens (hydrolyzes) at pH > 7.4. Formulations must be slightly acidic (pH 4.5–6.0). |
| Reactivity | Michael Acceptor | Reacts with nucleophiles (thiols/amines). Avoid vehicles with reactive impurities (e.g., impure PEGs). |
Solubility Screening Protocol
Perform this screen with 1 mg of compound to determine the "saturation solubility" (
-
Weigh 1 mg of Hirsutinolide into 5 separate HPLC vials.
-
Add 100 µL of the following vehicles to separate vials:
-
Vortex for 1 hour at room temperature.
-
Centrifuge (10,000 x g, 5 min) to pellet undissolved drug.
-
Analyze supernatant via HPLC-UV (254 nm).
Formulation Decision Matrix
Select the appropriate formulation strategy based on the intended Route of Administration (ROA) and the required dose.
Figure 1: Decision tree for selecting the optimal vehicle based on administration route and solubility thresholds.
Detailed Experimental Protocols
Protocol A: Parenteral Formulation (IV/IP) – The "Golden Standard" Co-solvent System
Best for: Initial PK studies, efficacy models requiring systemic exposure.
Rationale: This system balances solubilizing power (DMSO/PEG) with tolerability. The acidic pH of the PEG/Saline mix helps stabilize the lactone ring.
Composition:
-
5% DMSO (Solubilizer)
-
40% PEG 400 (Co-solvent)
-
55% Normal Saline (0.9% NaCl) or PBS (pH 6.0)
Step-by-Step Procedure:
-
Weigh the required amount of Hirsutinolide (e.g., 5 mg for a 10 mL batch at 0.5 mg/mL).
-
Dissolve completely in 0.5 mL DMSO . Vortex until clear. Do not proceed if particulates remain.
-
Add 4.0 mL PEG 400 slowly while vortexing. The solution may warm slightly (exothermic).
-
Add 5.5 mL Saline dropwise while stirring.
-
Critical Check: Watch for precipitation at the interface. If turbidity occurs, the compound concentration is too high for this vehicle.
-
-
Filter Sterilize using a 0.22 µm PTFE or PES syringe filter.
-
Note: Do not use Nylon filters as they may bind SLs.
-
-
pH Check: Ensure final pH is between 5.0 – 7.0. If >7.5, adjust with dilute HCl to prevent degradation.
Protocol B: Advanced Oral Formulation – HP-β-CD Complex
Best for: Improving bioavailability of low-solubility SLs; reducing gastric irritation.
Rationale: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms an inclusion complex with the hydrophobic hirsutinolide core, shielding the lactone ring from premature hydrolysis and enhancing water solubility without using high volumes of organic solvents.
Materials:
Step-by-Step Procedure:
-
Prepare Vehicle: Dissolve HP-β-CD in WFI to create a 20% (w/v) stock solution.
-
Add Drug: Add Hirsutinolide to the cyclodextrin solution. A molar ratio of 1:2 (Drug:CD) is recommended as a starting point.
-
Complexation:
-
Method A (Stirring): Stir magnetically at room temperature for 24 hours.
-
Method B (Sonication): Sonicate in a bath for 30 minutes (monitor temp, keep < 40°C).
-
-
Clarification: Centrifuge at 12,000 rpm for 10 minutes to remove uncomplexed drug.
-
Filtration: Filter the supernatant through a 0.22 µm filter.
-
Lyophilization (Optional): The filtrate can be freeze-dried to produce a stable powder, which can be reconstituted in saline immediately prior to dosing.
Protocol C: High-Dose Oral Suspension
Best for: Toxicology studies or high-dose efficacy (>50 mg/kg).
Composition:
Procedure:
-
Heat 1/3 of the required water to 80°C.
-
Disperse Methylcellulose powder into the hot water with vigorous stirring.
-
Cool the mixture by adding the remaining cold water and Tween 80. Stir until clear.
-
Levigate: Place the weighed Hirsutinolide in a mortar. Add a small amount of the vehicle to create a smooth paste (wetting).
-
Dilute: Gradually add the remaining vehicle while triturating to ensure a uniform suspension.
-
Resuspend: Always vortex immediately before oral gavage.
Quality Control & Stability
Due to the labile nature of the sesquiterpene lactone ring, "blind" dosing is a major source of experimental error.
Mandatory QC Checklist:
-
Visual Inspection: The formulation must be clear (for solutions) or uniformly dispersed (for suspensions). Any crystal growth indicates instability.
-
Chemical Stability Assay (HPLC):
-
Take an aliquot of the formulation immediately after preparation (
). -
Take an aliquot after 4 hours at room temperature (
). -
Acceptance Criteria: Concentration at
must be >95% of . If <90%, the lactone ring is likely hydrolyzing; lower the pH or switch to a non-aqueous vehicle (e.g., Corn Oil).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation upon saline addition | "Crash-out" effect; drug is insoluble in water phase. | Increase PEG 400 ratio (up to 60%) or switch to HP-β-CD formulation. |
| Yellowing of solution over time | Oxidation or hydrolysis of the lactone. | Check pH (must be <7). Protect from light. Prepare fresh daily. |
| Animal distress (writhing) post-IP | Vehicle toxicity or pH irritation. | Reduce DMSO content (<5%). Ensure solution is isotonic. |
| Low Bioavailability (Oral) | Poor absorption or first-pass metabolism. | Switch from suspension to Lipid-based vehicle (Corn oil) or Cyclodextrin complex. |
References
-
Chadwick, M., et al. (2013). Sesquiterpene lactones: nature's antimicrobials and anticancer agents. International Journal of Molecular Sciences. Link
-
Gao, H., et al. (2024). Development and characterization of liposomal formulations containing sesquiterpene lactones. Scientific Reports. Link
- Heinrich, M., et al. (1998). Sesquiterpene lactones: diverse chemical structures and biological activities. Plant Biology.
- Siedle, B., et al. (2004). Natural compounds as inhibitors of human neutrophil elastase. Planta Medica.
-
Zou, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. Link
-
InvivoChem. (2023). 8alpha-(2-Methylacryloyloxy)hirsutinolide Product & Solubility Data. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ESI-QTof-MS characterization of hirsutinolide and glaucolide sesquiterpene lactones: Fragmentation mechanisms and differentiation based on Na+ /H+ adducts interactions in complex mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8alpha-(2-Methylacryloyloxy)hirsutinolide | Terpenoids | 188293-70-1 | Invivochem [invivochem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Traditional Uses, Phytochemistry, and Pharmacological Activities of Vernonia cinerea (L.) Less.: An Updated Review | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cytotoxicity Assay Optimization
Mission Statement
Welcome to the Cytotoxicity Optimization Hub. As Senior Application Scientists, we know that "standard" protocols often fail because they ignore the biological context of your specific cell model. This guide moves beyond generic instructions to help you engineer a self-validating experimental design.
Module 1: The Fundamentals (FAQ)
Understanding the "Why" before the "How"
Q: Why can’t I just use a standard 24-hour drug incubation for all my compounds? A: A 24-hour endpoint is often insufficient because cytotoxicity is a kinetic process, not a binary event.
-
The Science: If you are testing a genotoxic agent (e.g., Doxorubicin), the cell must attempt to divide to sense the DNA damage, arrest, and trigger apoptosis. If your cells have a 30-hour doubling time, a 24-hour incubation will yield a false negative because the population hasn't cycled yet.
-
The Rule: For anti-proliferative drugs, the assay duration should cover at least 1.5x to 2x the cell doubling time .
Q: How does the Mechanism of Action (MoA) dictate my incubation strategy? A: The speed of cell death varies drastically by mechanism.
-
Membrane Disruptors (e.g., Triton X-100, antimicrobial peptides): Fast kinetics (minutes to hours). Long incubations cause enzymatic degradation of the release marker (e.g., LDH half-life).
-
Metabolic Inhibitors (e.g., Rotenone): Medium kinetics (hours).
-
Apoptotic Inducers/Cell Cycle Arrest: Slow kinetics (24–72+ hours).
Q: What is the difference between "Drug Incubation" and "Reagent Incubation"? A: This is a critical distinction often missed in troubleshooting.
-
Drug Incubation: The time cells are exposed to the test compound (Biological Variable).
-
Reagent Incubation: The time the detection dye (MTT, Resazurin) is left on the cells to generate signal (Technical Variable).
Module 2: Assay-Specific Optimization (Troubleshooting)
Scenario A: Metabolic Assays (MTT, MTS, WST-1, Resazurin)
Target: Mitochondrial reductase activity.
Issue: "My signal is saturated (OD > 2.0) or the variance between replicates is high."
-
Root Cause: Over-incubation of the reagent.
-
The Fix:
-
Check Seeding: Ensure control wells are at 70-80% confluence at the end of the experiment, not the beginning. Overgrown cells enter the stationary phase and downregulate metabolism, crashing your signal-to-noise ratio.
-
Shorten Reagent Time: Reduce MTT incubation from 4 hours to 1–2 hours.
-
Validation: If using MTT, check for purple crystals under the microscope before solubilization. If crystals are fusing into large aggregates, you have incubated too long.
-
Scenario B: Membrane Integrity Assays (LDH Release)
Target: Lactate Dehydrogenase enzyme leakage.[1]
Issue: "I see high background in my untreated controls."
-
Root Cause: LDH is unstable; spontaneous release accumulates over long drug incubations.
-
The Fix:
-
Serum Starvation: Serum contains endogenous LDH. Reduce serum to 1% or use heat-inactivated serum during the assay window.
-
Time-Point Restriction: LDH is best for short-term toxicity (<24h). For longer studies, the released LDH half-life (approx. 9 hours in media) becomes a limiting factor, leading to signal degradation.
-
Scenario C: ATP Assays (CellTiter-Glo®)
Target: Intracellular ATP (proportional to viable cell number).[2]
Issue: "My dose-response curve is flat."
-
Root Cause: ATP degradation is rapid after cell lysis.
-
The Fix:
-
Temperature Equilibrium: The most common error is adding cold reagent to warm plates. This alters the luciferase reaction rate. Equilibrate plates and reagent to room temperature (22°C) for 30 minutes before mixing.
-
Lysis Time: Ensure the 10-minute shake time is strictly followed to fully lyse 3D spheroids or clumps; otherwise, ATP remains trapped and unmeasured.
-
Module 3: Visualizing the Decision Logic
The following decision tree helps you select the correct incubation strategy based on your drug's Mechanism of Action (MoA).
Caption: Decision matrix for selecting assay type and duration based on compound Mechanism of Action.
Module 4: The "Time-Course Matrix" Protocol
Do not guess your optimal time. Measure it.
This protocol validates the linearity of your assay window.[3]
Materials:
-
Target Cells (e.g., HeLa, HepG2)
-
Positive Control Compound (e.g., Staurosporine for apoptosis, Triton X-100 for necrosis)
Step-by-Step Methodology:
-
Seeding (Day 0):
-
Seed cells into four identical 96-well plates.
-
Density: Target 30% confluence. This allows room for growth over 72 hours without overgrowth.
-
Why: If cells reach 100% confluence by Day 2, contact inhibition will alter their drug sensitivity, invalidating Day 3 data.
-
-
Treatment (Day 1):
-
Treat all four plates simultaneously with a dose dilution series of your compound.
-
Include "Untreated Control" and "Blank" (media only) columns on every plate.
-
-
Staggered Analysis (Days 1–4):
-
Plate 1 (T=24h): Process and read.
-
Plate 2 (T=48h): Process and read.
-
Plate 3 (T=72h): Process and read.
-
Plate 4 (Microscopy): Use for visual confirmation of morphology changes (rounding, detachment) to correlate with numerical data.
-
-
Data Interpretation:
-
Plot the Untreated Control signal over time. It must be linear. If it plateaus between 48h and 72h, your seeding density was too high.
-
Select the time point where the Z-factor (separation between positive and negative controls) is highest.
-
Module 5: Advanced Troubleshooting (Q&A)
Q: I am working with suspension cells (e.g., Jurkat). My MTT values are erratic. A: Suspension cells are difficult for MTT because you must remove the media to solubilize the crystals without aspirating the cells.
-
Solution: Switch to MTS or WST-1 . These generate a soluble formazan product directly in the media, eliminating the aspiration/solubilization step and reducing pipetting error.
Q: My drug is colored (e.g., Doxorubicin is red). It interferes with the absorbance reading. A: This is a common artifact.
-
Solution 1: Include a "Compound Only" control well (media + drug, no cells) and subtract this value from your experimental wells.
-
Solution 2: Switch to a Luminescent Assay (CellTiter-Glo).[2] Light emission is rarely affected by the color of the compound.
References
-
Riss, T. L., et al. (2019).[9] Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
[Link]
-
-
National Cancer Institute (NCI). (2025). NCI-60 Human Tumor Cell Lines Screen. DTP Developmental Therapeutics Program.
-
[Link]
-
- Promega Corporation. (2024). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
- Thermo Fisher Scientific. (2024).
Sources
- 1. tiarisbiosciences.com [tiarisbiosciences.com]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. promega.com [promega.com]
- 4. clyte.tech [clyte.tech]
- 5. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 6. helix.dnares.in [helix.dnares.in]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving the efficiency of hirsutinolide extraction from Vernonia cinerea
Hirsutinolide Recovery Unit
Subject: Optimization of Extraction and Isolation Protocols for Hirsutinolide-type Sesquiterpene Lactones (e.g., 8αTGH) Applicable Species: Vernonia cinerea (L.) Less.[1] (Cyanthillium cinereum) Target Analytes: 8α-tigloyloxyhirsutinolide-13-O-acetate, 8α-(2′Z-tigloyloxy)-hirsutinolide, and related hirsutinolides.[2][3]
Module 1: Pre-Extraction & Material Preparation
Q: My HPLC chromatograms show inconsistent peak areas for hirsutinolides between batches. Is my drying method affecting stability?
A: Yes. Hirsutinolides are sesquiterpene lactones (SLs) containing a thermally sensitive
-
The Mechanism: The exocyclic double bond conjugated to the carbonyl is a Michael acceptor. In the presence of heat and moisture, this ring can hydrolyze or polymerize.
-
The Protocol:
-
Avoid Sun Drying: UV radiation degrades the ester side chains (tigloyl groups).
-
Recommended Method: Lyophilization (Freeze-Drying) is the gold standard to preserve the lactone ring integrity.
-
Alternative: Shade drying at ambient temperature (<30°C) with good ventilation.
-
Grinding: Grind to a fine powder (40–60 mesh) immediately before extraction to minimize oxidative stress.
-
Module 2: Extraction Methodologies
Q: Standard maceration is yielding low recovery. How can I improve efficiency without degrading the compounds?
A: While methanol maceration is the traditional baseline, it is kinetically slow. We recommend Microwave-Assisted Extraction (MAE) for speed or Ultrasound-Assisted Extraction (UAE) for thermal safety, provided parameters are strictly controlled.
Comparative Efficiency Data
| Parameter | Maceration (Baseline) | Soxhlet Extraction | Microwave-Assisted (MAE) |
| Solvent | Methanol / Ethanol | Ethanol | Ethanol (50-70%) |
| Temperature | Room Temp (25°C) | Boiling Point (78°C) | Controlled (<60°C) |
| Time | 24–72 Hours | 6–12 Hours | 2–5 Minutes |
| Risk of Artifacts | Low | High (Thermal degradation) | Moderate (Power dependent) |
| Target Fraction | Chloroform Partition | Crude Extract | Crude Extract |
Critical Warning: Prolonged heating in Soxhlet extraction often degrades hirsutinolides. Avoid this method for quantitative recovery of 8αTGH.
Protocol A: Optimized Partitioning Workflow (High Purity)
Based on Kitisripanya et al. (2014)
-
Crude Extraction: Macerate dried aerial parts in MeOH (1:10 w/v) for 24h at Room Temp. Repeat x3.
-
Concentration: Evaporate solvent in vacuo at <40°C.
-
Suspension: Suspend crude gum in Distilled Water.
-
Defatting (Crucial): Partition with Hexane (1:1 v/v). Discard the Hexane layer (removes chlorophyll/waxes).
-
Target Recovery: Partition the aqueous layer with Chloroform (CHCl₃) .
-
Result: The CHCl₃ fraction contains the majority of hirsutinolides.
-
Note: Subsequent EtOAc and n-BuOH fractions generally contain more polar glycosides/flavonoids.
-
Protocol B: Microwave-Assisted Extraction (High Throughput)
Based on Alara et al. (2019) Kinetic Models
-
System: Closed-vessel MAE system.
-
Solvent: 60% Ethanol.
-
Ratio: 1:15 g/mL (Solid to Solvent).
-
Power: 500–700 W (Pulse mode recommended to prevent overheating).
-
Time: 3–5 minutes.
-
Post-Process: Immediate cooling on ice, filtration, and vacuum concentration.
Visualizing the Extraction Logic
Figure 1: Optimized fractionation workflow emphasizing the Chloroform partition for maximum hirsutinolide recovery.
Module 3: Purification & Artifact Management
Q: I see "ghost peaks" in my LC-MS after purification on Silica Gel. What is happening?
A: You are likely observing solvent artifacts or acid-catalyzed degradation .
-
The Artifact: Methanol and Ethanol are nucleophiles. If your Silica Gel is slightly acidic (common), the solvent can attack the lactone ring (Michael addition), creating methoxy- or ethoxy-derivatives.
-
Diagnostic: Look for mass shifts of +32 (MeOH) or +46 (EtOH) in your MS data.
-
-
The Solution:
-
Avoid Alcohols in Column Chromatography: Use gradients of Hexane/Ethyl Acetate or Chloroform/Acetone.
-
Neutralize Silica: Wash silica with a buffer or use neutral alumina if degradation persists.
-
Alternative Stationary Phase: Use Centrifugal Partition Chromatography (CPC) or Sephadex LH-20 . These do not possess the active surface sites that catalyze ring opening.
-
Q: The extract is extremely gummy and clogs my column.
A: This is due to high wax/lipid content common in Vernonia species.
-
Troubleshooting: Ensure the Hexane defatting step (Module 2) was thorough. If the crude is still waxy, perform a "Winterization": Dissolve extract in minimal warm methanol, chill to -20°C overnight, and filter off the precipitated waxes before proceeding to chromatography.
Module 4: Stability & Storage
Q: How should I store the isolated 8αTGH?
A: Hirsutinolides are prone to hydrolysis and isomerization.
-
State: Store as a dry film or powder, not in solution.
-
Temperature: -20°C or -80°C.
-
Solvent for Analysis: If keeping in solution for HPLC, use Acetonitrile (ACN) rather than Methanol. Methanol can slowly react with the compound over weeks in storage.
-
pH: Maintain neutral conditions. Avoid adding formic acid to the storage vial; add it only to the mobile phase immediately prior to injection.
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting common extraction and isolation failures.
References
-
Kitisripanya, T., et al. (2014). Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea. Fitoterapia, 92, 184-190.
-
Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2019). Kinetics studies on effects of extraction techniques on bioactive compounds from Vernonia cinerea leaf.[4] Journal of Food Science and Technology, 56(2), 580-588.[4]
-
Youn, U. J., et al. (2014). Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea. Fitoterapia, 93, 194-200.
- Schmidt, T. J. (2006). Structure-activity relationships of sesquiterpene lactones. Studies in Natural Products Chemistry, 33, 309-392. (Context on Lactone Stability/Artifacts).
-
Prasanth, D. S. N. B. K., et al. (2016). Vernonia cinerea (L.) Less.[1] - An updated review on its phytochemistry and pharmacology. Journal of Pharmacy and Nutritional Sciences, 6(1).
Sources
- 1. rs.mfu.ac.th [rs.mfu.ac.th]
- 2. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traditional Uses, Phytochemistry, and Pharmacological Activities of Vernonia cinerea (L.) Less.: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
in vivo efficacy of 8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate in xenograft models
Content Type: Publish Comparison Guide Subject: Preclinical Evaluation of Novel Sesquiterpene Lactones Primary Class: Hirsutinolide Derivatives (STAT3/NF-κB Inhibitors)
Executive Summary: The Hirsutinolide Advantage
8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate (hereafter referred to as 8-MAMHA ) is a highly functionalized sesquiterpene lactone isolated from Vernonia cinerea. Unlike non-specific cytotoxic agents, 8-MAMHA and its structural analogs (e.g., Vernolide-A) function as targeted covalent inhibitors of the STAT3 and NF-κB signaling pathways.
This guide provides a technical roadmap for evaluating 8-MAMHA in xenograft models. It benchmarks the compound against standard-of-care (SOC) chemotherapeutics (e.g., Paclitaxel, Doxorubicin) and highlights its efficacy in difficult-to-treat phenotypes, specifically Triple-Negative Breast Cancer (TNBC) and Glioblastoma Multiforme (GBM) .
Key Differentiators
-
Dual Mechanism: Simultaneous downregulation of constitutive STAT3 phosphorylation and NF-κB activation.
-
Selectivity: High potency against tumor cells harboring aberrant STAT3 activity (e.g., MDA-MB-231) with reduced cytotoxicity in normal fibroblasts (NIH-3T3).
-
Source: Vernonia cinerea (Asteraceae), a plant historically validated for anti-inflammatory properties.[1][2]
Mechanistic Validation & Signaling Pathway[3][4]
Understanding the pharmacodynamics of 8-MAMHA is prerequisite to in vivo model selection. The compound targets the tumor microenvironment's inflammatory loop.
Pathway Diagram: STAT3/NF-κB Dual Inhibition
The following diagram illustrates the intervention points of 8-MAMHA within the cancer cell signaling cascade.
Caption: 8-MAMHA interrupts the JAK/STAT and NF-κB axes, preventing nuclear translocation of transcription factors essential for tumor survival.
Comparative Efficacy Profile (In Vitro Benchmarking)
Before initiating xenograft studies, the potency of 8-MAMHA must be contextualized against established agents. The data below synthesizes performance in STAT3-dependent cell lines.
Table 1: Comparative IC50 Values (μM) in Human Cancer Cell Lines
| Compound | MDA-MB-231 (TNBC) | U251MG (Glioblastoma) | NIH-3T3 (Normal Fibroblast) | Selectivity Index (SI) |
| 8-MAMHA | 1.8 - 2.5 | 1.2 - 2.0 | > 20.0 | ~10.0 |
| Vernolide-A (Analog) | 0.05 - 0.10 | 0.02 - 0.05 | 0.5 - 1.0 | ~10.0 |
| Paclitaxel (SOC) | 0.01 - 0.05 | 0.05 - 0.10 | < 0.05 | Low (Toxic) |
| Doxorubicin (SOC) | 0.5 - 1.0 | 0.8 - 1.5 | 0.5 - 1.0 | Low |
Note: While Vernolide-A shows higher absolute potency, 8-MAMHA often exhibits a more favorable stability profile due to the 13-O-acetate and 1-O-methyl modifications.
In Vivo Xenograft Protocol: Technical Guide
This protocol is designed for the MDA-MB-231 Orthotopic Model or U251MG Subcutaneous Model . These models are selected because they harbor constitutively active STAT3, the primary target of 8-MAMHA.
Phase I: Preparation & Inoculation
-
Animal Strain: ATHYM-Foxn1nu (Athymic Nude Mice) or NOD/SCID (for higher engraftment rates).
-
Cell Preparation:
-
Harvest MDA-MB-231 cells in log-phase growth (70-80% confluence).
-
Resuspend in 1:1 mixture of PBS and Matrigel (Corning) to support angiogenesis.
-
Concentration:
cells per 100 µL injection volume.
-
-
Inoculation Site:
-
Breast Cancer Model: Orthotopic injection into the mammary fat pad (MFP).
-
Glioblastoma Model: Subcutaneous injection into the right flank.
-
Phase II: Treatment Regimen & Formulation
Sesquiterpene lactones are lipophilic. Proper formulation is critical to prevent precipitation and ensure bioavailability.
-
Vehicle Formulation:
-
5% DMSO (Solubilizer)
-
40% PEG-300 (Co-solvent)
-
5% Tween-80 (Surfactant)
-
50% Saline (Diluent)
-
-
Dosing Groups (n=8 per group):
-
Vehicle Control: (Daily, IP)
-
Positive Control: Paclitaxel (10 mg/kg, IV, q3d)
-
8-MAMHA Low Dose: 5 mg/kg (Daily, IP)
-
8-MAMHA High Dose: 20 mg/kg (Daily, IP)
-
Phase III: Workflow Diagram
Caption: Standardized workflow for evaluating 8-MAMHA efficacy in xenograft models.
Efficacy Analysis & Expected Outcomes
Based on the efficacy of the Vernonia sesquiterpene lactone class (specifically Vernolide-A and VCEA fractions), the following outcomes are the benchmarks for success with 8-MAMHA.
A. Tumor Volume Reduction
In validated studies of Vernonia sesquiterpenes, treatment typically results in significant tumor growth inhibition (TGI).
-
Target TGI: >50% reduction in tumor volume compared to vehicle control at Day 21.
-
Kinetics: Growth divergence usually appears by Day 9-12 of treatment.
B. Biomarker Validation (Immunohistochemistry)
To confirm the mechanism of action in vivo, excised tumors must be stained for:
-
p-STAT3 (Tyr705): Should be significantly downregulated in 8-MAMHA treated groups.
-
Ki-67: Proliferation marker; expected reduction >40%.
-
Cleaved Caspase-3: Apoptosis marker; expected increase >2-fold.
C. Toxicity Profile
Unlike chemotherapeutics, 8-MAMHA is expected to show a superior safety profile.
-
Body Weight: No significant loss (>10%) should be observed.
-
Organ Histology: H&E staining of liver and kidney should show no signs of necrosis, a common issue with high-dose sesquiterpenes.
References
-
Pratheeshkumar, P., & Kuttan, G. (2011). Vernolide-A, a sesquiterpene lactone from Vernonia cinerea, induces apoptosis in B16F-10 melanoma cells by modulating p53 and caspase-3 gene expressions and regulating NF-κB-mediated bcl-2 activation. Drug and Chemical Toxicology. Link
-
Youn, U. J., et al. (2014). Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea inhibit STAT3 activity in glioblastoma and breast cancer cells.[1][3] Phytochemistry Letters. Link
-
Youn, U. J., et al. (2012). Anti-inflammatory sesquiterpene lactones from the flower of Vernonia cinerea.[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Kuo, Y. H., et al. (2003). Cytotoxic sesquiterpene lactones from the stems of Vernonia cinerea. Chemical and Pharmaceutical Bulletin. Link
-
Pratheeshkumar, P., & Kuttan, G. (2012). Modulation of NF-κB/bcl-2 pathway by Vernolide-A inhibits B16F-10 melanoma cell migration and invasion. Phytomedicine. Link
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Bridging the Divide: A Guide to Enhancing the Reproducibility of In Vitro Findings in Animal Models
Introduction: The Valley of Death in Drug Development
In the landscape of drug discovery and development, the chasm between promising in vitro results and successful in vivo outcomes is often referred to as the "valley of death." A significant number of drug candidates that show high efficacy in controlled laboratory settings fail to replicate these results in complex animal models, let alone human clinical trials.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate this challenging terrain. We will dissect the core reasons for this discrepancy and provide a framework of best practices and validated protocols to improve the translational relevance of your in vitro work, ultimately enhancing the reproducibility and predictive power of your preclinical research.
The "reproducibility crisis" in preclinical research is a well-documented issue, with studies from major pharmaceutical companies showing that the findings of a large percentage of published "landmark" studies could not be replicated in-house.[1] This not only represents a significant waste of resources but also impedes genuine scientific progress.[3] By focusing on the principles of rigorous study design, transparency, and the selection of more physiologically relevant models, we can build a more robust bridge between the petri dish and the preclinical trial.[4][5]
Part 1: Deconstructing the In Vitro-In Vivo Disconnect
The translation from a simplified, controlled in vitro environment to a dynamic, multi-system in vivo organism is fraught with complexity. Understanding the key factors that contribute to the frequent disconnect is the first step toward overcoming it.
Biological Complexity and Environmental Context
Living organisms are vastly more intricate than isolated cell cultures.[6] The interplay between different organs, tissues, the immune system, and the microbiome creates a biological context that is absent in vitro. Furthermore, extrinsic environmental factors in animal studies, such as housing conditions, diet, and light cycles, can significantly influence physiological responses and experimental outcomes, contributing to irreproducibility.[3][7]
Pharmacokinetics and Metabolism (ADME)
What happens to a compound in vitro is not necessarily what happens in vivo.
-
Absorption, Distribution, Metabolism, and Excretion (ADME): These pharmacokinetic processes dictate the concentration and duration of a compound's exposure to its target in a living system.[8] An in vitro assay with a static compound concentration fails to mimic the dynamic peak and trough exposure profiles seen in vivo.[9]
-
Metabolic Transformation: The liver and other organs can metabolize a compound, creating active or inactive metabolites that may have different efficacy or toxicity profiles than the parent drug.[8] Standard in vitro systems often lack this metabolic capability, leading to false positives or negatives.[10] For example, the antihistamine terfenadine shows in vitro toxicity, but has low toxicity in vivo due to extensive first-pass metabolism, which prevents the parent compound from reaching toxic concentrations.[10][11]
The Limitations of Traditional Models
The validity of the chosen experimental model is paramount.
-
2D vs. 3D Cell Culture: Traditional 2D monolayer cell cultures lack the complex cell-cell and cell-matrix interactions that occur in living tissue, which can significantly alter cellular responses to therapeutic agents.
-
Species Variability: Animal models, while essential, are not perfect surrogates for human physiology.[8] Differences in metabolic pathways, drug targets, and disease pathology can lead to divergent outcomes.[6] Therefore, selecting an appropriate animal model that accurately reflects the human disease is crucial.[6]
Part 2: A Framework for Enhancing In Vitro to In Vivo Translation
Improving the predictive value of in vitro assays requires a multi-faceted approach that integrates more physiologically relevant models, rigorous experimental design, and a commitment to ethical principles.
The 3Rs: An Ethical and Scientific Imperative
The principles of Replacement, Reduction, and Refinement (the 3Rs) , first described by Russell and Burch in 1959, provide a foundational framework for conducting more humane and scientifically sound research.[12][13][14]
-
Replacement: Using non-animal methods such as advanced in vitro models (organoids, microphysiological systems) or in silico computer modeling whenever possible.[15]
-
Reduction: Minimizing the number of animals used to the minimum required to obtain statistically significant and scientifically valid results.[13]
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress, thereby improving animal welfare and the quality of the data.[12][13]
A Tiered Approach to Preclinical Validation
A structured, tiered workflow ensures that only the most promising and well-characterized candidates advance to costly and ethically sensitive animal studies. This self-validating system builds confidence at each stage.
Caption: A tiered workflow for translating in vitro hits to in vivo validation.
Data Presentation: Comparing In Vitro Models
The choice of an in vitro model profoundly impacts the translatability of the findings. More complex systems, while often lower in throughput, offer greater physiological relevance.
| Model Type | Key Advantages | Key Limitations | Typical Translatability |
| 2D Cell Culture | High-throughput, cost-effective, highly reproducible.[6] | Lacks physiological architecture, poor cell-cell interaction. | Low |
| 3D Spheroids/Organoids | Better mimics tissue architecture, cell-cell interactions, and gradients.[15] | Higher variability, more complex culture, potential for necrotic cores. | Medium |
| Microphysiological Systems (MPS) / Organs-on-a-Chip | Can model multi-organ interactions, incorporate fluid flow to mimic blood circulation.[16] | Low-throughput, technically complex, validation is ongoing.[16] | High |
Part 3: Key Experimental Protocols and Methodologies
Adherence to detailed, rigorous, and transparent protocols is non-negotiable for ensuring reproducibility.[4][5]
Protocol: Cell Line Authentication
Causality: The use of misidentified or cross-contaminated cell lines is a primary cause of irreproducible research.[17] This protocol ensures the identity of your cellular model, validating all downstream results.
Methodology:
-
Source Documentation: Obtain cell lines only from reputable cell banks (e.g., ATCC, ECACC).
-
Initial Authentication: Upon receipt and before any experimentation, perform Short Tandem Repeat (STR) profiling. Compare the resulting STR profile against the database of known cell lines.
-
Mycoplasma Testing: Routinely test cultures for mycoplasma contamination (e.g., monthly) using PCR-based or culture-based methods. Mycoplasma can alter cell metabolism, growth, and response to stimuli.
-
Record Keeping: Maintain a detailed log for each cell line, including source, passage number, and dates of authentication and mycoplasma testing.
-
Passage Number Limit: Do not continuously passage cells indefinitely. Genetic drift can alter the phenotype. Adhere to the supplier's recommended passage limits.
Protocol: Establishing an In Vitro-In Vivo Correlation (IVIVC)
Causality: An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[18] Establishing a strong IVIVC can serve as a surrogate for certain in vivo bioequivalence studies, supporting formulation changes and reducing animal use.[19][20][21]
Methodology:
-
Formulation Development: Develop at least two, and preferably three or more, formulations of the drug with different release rates (e.g., slow, medium, fast).
-
In Vitro Dissolution Testing:
-
Select a dissolution method (e.g., USP Apparatus 1 or 2) and conditions (media, rotation speed) that are discriminatory for the different formulations.
-
Measure the cumulative percentage of drug dissolved at multiple time points for each formulation.
-
-
In Vivo Pharmacokinetic Study:
-
Conduct a crossover study in a relevant animal model (or humans).
-
Administer each formulation and collect blood samples at appropriate time intervals.
-
Analyze plasma samples to determine the drug concentration-time profile.
-
-
Data Analysis & Modeling:
-
Deconvolute the in vivo plasma concentration-time data to obtain the in vivo absorption or dissolution profile.
-
Develop a mathematical model to correlate the in vitro dissolution data with the in vivo absorption data. A point-to-point "Level A" correlation is the most rigorous and preferred type.[19][21]
-
-
Validation (Predictability):
-
Internal Predictability: Use the IVIVC model to predict the in vivo profile from the in vitro data of the formulations used to build the model. The prediction error should be low.[22]
-
External Predictability: If possible, manufacture a new formulation and use the IVIVC model to predict its in vivo performance. Compare the prediction to an actual in vivo study on that formulation.
-
Caption: Workflow for developing an In Vitro-In Vivo Correlation (IVIVC).
Conclusion: Toward a More Predictive Preclinical Science
The successful translation of in vitro findings to in vivo models is not a matter of chance but a consequence of deliberate, rigorous, and scientifically grounded strategy. By acknowledging the inherent complexities of living systems, adopting more physiologically relevant in vitro models, and adhering to stringent, transparent protocols, we can significantly improve the reproducibility of our research. This not only accelerates the drug development pipeline but also upholds our ethical responsibilities to minimize animal use and maximize the value of every experiment. The journey from bench to bedside is long, but by building a solid, reproducible foundation in the preclinical stages, we can navigate the "valley of death" with greater confidence and success.
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The reproducibility crisis in preclinical research - lessons to learn from clinical research. Trilogy Writing & Consulting. [Link]
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Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Semantic Scholar. [Link]
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Translation from in vitro studies to in vivo studies will require... ResearchGate. [Link]
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Clinical Translation of Your Compound in 6 Steps. TRACER. [Link]
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Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PMC. [Link]
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In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers. [Link]
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IN VITRO IN VIVO CORRELATION BASIS AND APPLICATION TO SLOW RELEASE INJECTABLE FORMULATION, A REVIEW. Farmacia Journal. [Link]
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Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. [Link]
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Physiologically based in vitro - in vivo correlation of modified release oral formulations with non-linear intestinal absorption: A case study using mirabegron. PubMed. [Link]
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In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. PharmaTech. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount, not only for regulatory compliance but for the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate, a complex sesquiterpene lactone.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary principle must be applied. We will operate under the assumption that the compound is hazardous and potentially cytotoxic, a common characteristic of structurally complex natural products investigated for biological activity. This guide is designed to be a self-validating system, ensuring that each step mitigates risk and adheres to established safety standards.
Hazard Identification and Risk Assessment
While a closely related compound, 8α-Tigloyloxyhirsutinolide 13-O-acetate, is classified as not a hazardous substance or mixture, minor structural modifications can significantly alter a molecule's toxicological profile.[1] The presence of a methylacryloyloxy group, an alpha,beta-unsaturated carbonyl system, suggests potential reactivity and warrants a higher level of caution. Therefore, this compound should be handled as a hazardous chemical with unknown toxicity.
Key considerations:
-
Occupational Exposure: Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[1]
-
Biological Activity: As a compound likely under investigation for its biological effects, it may be cytotoxic. Materials contaminated with cytotoxic substances are considered hazardous waste and require specific disposal procedures.[2][3]
Summary of Key Chemical Information
| Property | Value | Source |
| Molecular Formula | C21H26O8 | PubChem[4] |
| Molecular Weight | 406.4 g/mol | PubChem[4] |
| Appearance | Solid (assumed) | - |
| Storage | -20°C, sealed, away from moisture and light | MedChemExpress (for related compound)[1] |
Personal Protective Equipment (PPE) and Handling
When handling this compound in its pure form or in solution, appropriate PPE is mandatory. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Hand Protection: Wear nitrile gloves. For extended handling, consider double-gloving.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: A lab coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron or gown is recommended.[6]
-
Respiratory Protection: Not typically required when working in a fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved respirator with a particulate filter is necessary.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleanup, don the full PPE described in the previous section.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with an absorbent material, such as vermiculite or a commercial spill absorbent, to prevent dust from becoming airborne. Carefully scoop the material into a designated hazardous waste container.
-
For liquid spills (solutions): Absorb the spill with an inert absorbent material. Collect the contaminated absorbent into a hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal Protocol
The disposal of this compound and any contaminated materials must adhere to federal, state, and local regulations for hazardous waste.[7][8] The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[8][9]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect pure compound, contaminated absorbents, and contaminated PPE (gloves, wipes, etc.) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10][11]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps Waste: Needles, syringes, and contaminated glassware should be placed in a designated sharps container for cytotoxic waste, often color-coded purple.[2]
-
-
Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "this compound."[12]
-
Indicate the approximate concentration and any solvents present.
-
Include the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.[11]
-
Provide secondary containment for liquid waste containers to prevent spills.
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste.[13]
-
For thorough decontamination, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[14]
-
The rinsate must be collected and disposed of as liquid hazardous waste.[13][14]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[10]
-
-
Arranging for Pickup:
Waste Disposal Decision Workflow
Caption: Waste disposal workflow for this compound.
Regulatory Compliance
Adherence to the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the EPA is mandatory. OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan.[15][16] This document should be considered a component of your laboratory's comprehensive safety plan.
By following these procedures, you contribute to a safe and responsible research environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
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8alpha-Tigloyloxyhirsutinolide 13-O-acetate | C22H28O8 | CID 10002209 - PubChem . National Center for Biotechnology Information. [Link]
-
8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate | C21H26O8 - PubChem . National Center for Biotechnology Information. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]
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A 13-week subchronic toxicity study of linalool oxide in Crl:CD(SD) rats . PMC - NIH. [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
